(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol
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Overview
Description
(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the indene moiety: This step involves the coupling of the indene derivative with the pyrrolo[2,3-d]pyrimidine core.
Hydroxylation and cyclopentane ring formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Various substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanemethanol, 1-amino-: This compound has a similar cyclopentane structure but lacks the complex functional groups present in the target compound.
Cyclopentanemethanol: Another similar compound with a simpler structure, often used as a starting material for more complex syntheses.
Uniqueness
The uniqueness of (1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol lies in its complex structure, which combines multiple functional groups and rings. This complexity provides a wide range of potential chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24N4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C21H24N4O2/c26-11-14-9-15(10-19(14)27)25-8-7-17-20(22-12-23-21(17)25)24-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,26-27H,5-6,9-11H2,(H,22,23,24) |
InChI Key |
XXPPXBPNHSWHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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